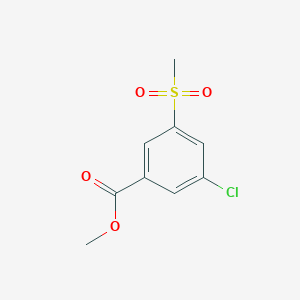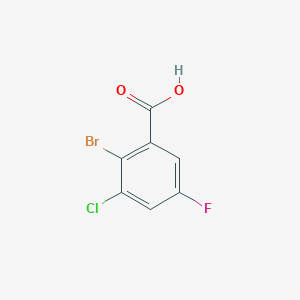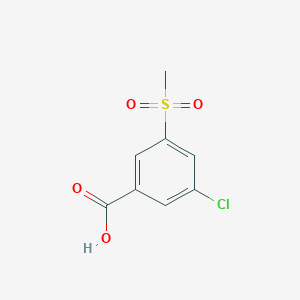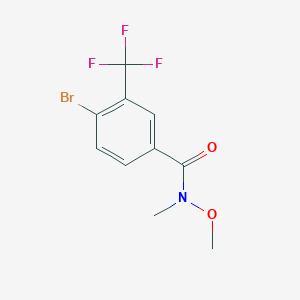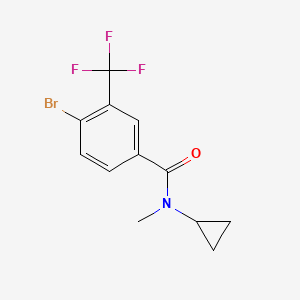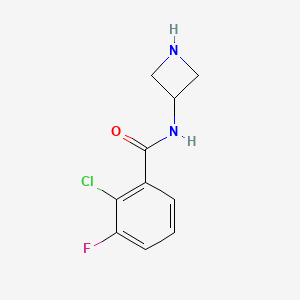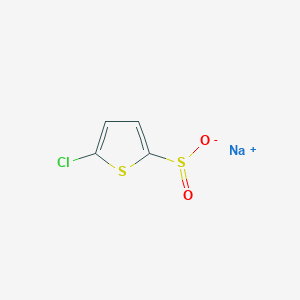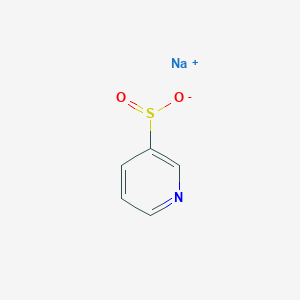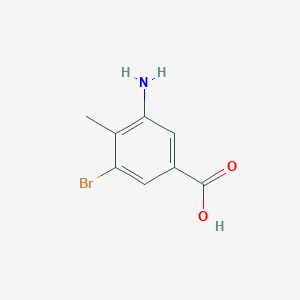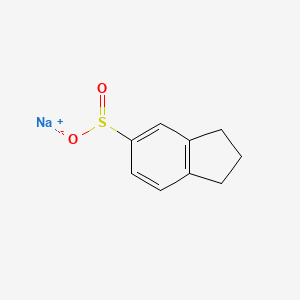
sodium 2,3-dihydro-1H-indene-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3-dihydro-1H-indene-5-sulfinate is an organic compound with the molecular formula C₉H₉NaO₂S and a molecular weight of 204.22 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,3-dihydro-1H-indene-5-sulfinate typically involves the sulfonation of 2,3-dihydro-1H-indene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactions, followed by purification steps such as crystallization or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3-dihydro-1H-indene-5-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfinic acid or other reduced forms.
Substitution: The sulfinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction may produce sulfinic acids .
Scientific Research Applications
Sodium 2,3-dihydro-1H-indene-5-sulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2,3-dihydro-1H-indene-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the reactivity and stability of other molecules . Its effects on biological systems are mediated through its interactions with enzymes and other proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to sodium 2,3-dihydro-1H-indene-5-sulfinate include:
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound has similar structural features and is studied for its biological activities.
2,3-Dihydro-1H-indene-5-sulfonamide: Another related compound with sulfonamide functionality, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its specific sulfinate group, which imparts distinct chemical reactivity and properties. This makes it valuable in both research and industrial applications, where its unique reactivity can be leveraged for specific purposes .
Properties
IUPAC Name |
sodium;2,3-dihydro-1H-indene-5-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S.Na/c10-12(11)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZLUJZZFHCFOH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2,4-Dimethylphenyl)-3-fluorophenyl]methanamine](/img/structure/B7936105.png)
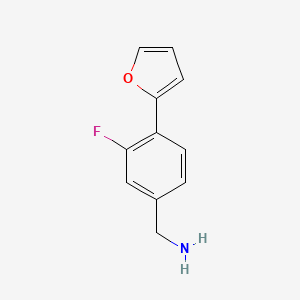
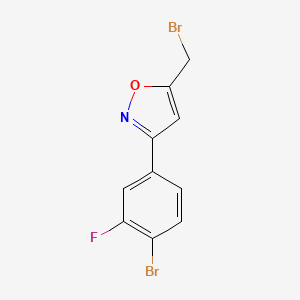
![[3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7936121.png)
